Cas no 61248-35-9 ((-)-Deacetylsclerotiorin)
(-)-Deacetylsclerotiorin Chemical and Physical Properties
Names and Identifiers
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- T31252
- (-)-Deacetylsclerotiorin
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- Inchi: 1S/C19H21ClO4/c1-5-11(2)8-12(3)6-7-13-9-14-15(10-24-13)17(21)19(4,23)18(22)16(14)20/h6-11,23H,5H2,1-4H3/b7-6+,12-8+/t11-,19-/m0/s1
- InChI Key: SBUBEONHXLXYBK-ZFMXKZNFSA-N
- SMILES: ClC1C([C@](O)(C)C(=O)C2=COC(/C=C/C(/C)=C/[C@@H](C)CC)=CC=12)=O
(-)-Deacetylsclerotiorin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T31252-5mg |
Deacetylsclerotiorin, (-)- |
61248-35-9 | 5mg |
¥ 7000 | 2023-09-07 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T31252-5 mg |
Deacetylsclerotiorin, (-)- |
61248-35-9 | 5mg |
¥7000.00 | 2023-02-15 |
(-)-Deacetylsclerotiorin Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on (-)-Deacetylsclerotiorin
Exploring the Unique Properties and Applications of (-)-Deacetylsclerotiorin (CAS No. 61248-35-9)
(-)-Deacetylsclerotiorin (CAS No. 61248-35-9) is a naturally occurring secondary metabolite derived from fungal species, particularly those belonging to the Aspergillus genus. This compound has garnered significant attention in recent years due to its intriguing structural features and potential biological activities. Researchers and pharmaceutical developers are increasingly interested in (-)-Deacetylsclerotiorin for its possible applications in drug discovery, particularly in the fields of anti-inflammatory and antimicrobial therapies.
The molecular structure of (-)-Deacetylsclerotiorin features a unique polyketide backbone, which contributes to its diverse biological interactions. This structural complexity makes it a valuable subject for organic synthesis studies and medicinal chemistry research. Many scientists are investigating whether this compound could serve as a lead compound for developing new therapeutic agents, especially given the growing global concern about antibiotic resistance and the need for novel antimicrobial compounds.
Recent studies have explored the bioactivity of (-)-Deacetylsclerotiorin against various pathogenic strains, with promising results suggesting potential as an anti-infective agent. The compound's mechanism of action appears to involve interference with microbial cell membrane integrity, making it particularly interesting for researchers working on new antibiotic development. This aligns with current healthcare priorities, as the World Health Organization has identified antimicrobial resistance as one of the top global public health threats.
Beyond its antimicrobial potential, (-)-Deacetylsclerotiorin has shown interesting activity in cell signaling pathways related to inflammation. Preliminary research indicates it may modulate certain inflammatory cytokines, which has sparked interest in its possible application for chronic inflammatory conditions. This is particularly relevant given the increasing prevalence of inflammatory diseases worldwide and the search for safer, more effective treatments.
The biosynthesis of (-)-Deacetylsclerotiorin in fungal systems has become a subject of significant research interest. Scientists are investigating the genetic pathways and enzymatic processes involved in its production, which could lead to improved methods for fermentation optimization and yield enhancement. Such advancements could make this compound more accessible for research and potential therapeutic applications.
From a chemical perspective, (-)-Deacetylsclerotiorin presents interesting challenges and opportunities for structural modification. Researchers are exploring various derivatization strategies to enhance its biological activity or improve its pharmacokinetic properties. These efforts are part of broader drug discovery initiatives aiming to develop more effective pharmaceutical agents with fewer side effects.
The growing interest in natural product chemistry and fungal metabolites has positioned (-)-Deacetylsclerotiorin as a compound of significant research value. Its study contributes to our understanding of fungal secondary metabolism and may lead to the discovery of novel bioactive compounds with therapeutic potential. This aligns well with current trends in drug discovery that emphasize returning to nature for inspiration in pharmaceutical development.
Analytical characterization of (-)-Deacetylsclerotiorin typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods help researchers confirm the compound's structure and purity, which is crucial for both basic research and potential pharmaceutical applications. The development of reliable analytical methods for this compound supports quality control in research settings.
As research on (-)-Deacetylsclerotiorin continues, scientists are particularly interested in its potential structure-activity relationships. Understanding how modifications to its molecular structure affect its biological properties could lead to optimized derivatives with enhanced therapeutic profiles. This approach is central to modern drug design strategies and could potentially yield valuable new medications.
The ecological role of (-)-Deacetylsclerotiorin in fungal systems also presents an interesting area of study. Researchers speculate that it may serve as a chemical defense compound or play a role in inter-organism communication. Understanding these natural functions could provide insights into its biological activities and potential applications in human health.
In the context of green chemistry and sustainable drug development, (-)-Deacetylsclerotiorin represents an attractive target for biocatalytic production methods. Researchers are exploring environmentally friendly approaches to its synthesis, including biotechnological production using engineered microbial systems. These efforts align with global initiatives to develop more sustainable pharmaceutical manufacturing processes.
The potential of (-)-Deacetylsclerotiorin extends beyond human medicine, with preliminary investigations exploring its possible applications in agricultural biotechnology. Some studies suggest it might have activity against plant pathogens, opening possibilities for developing new crop protection agents. This is particularly relevant given the increasing demand for sustainable agricultural solutions worldwide.
As with many natural products, the supply chain and availability of (-)-Deacetylsclerotiorin for research purposes present ongoing challenges. Scientists are working to develop reliable synthetic routes and production methods to ensure consistent access to this compound for further study. These efforts are crucial for advancing our understanding of its potential applications.
Looking to the future, (-)-Deacetylsclerotiorin (CAS No. 61248-35-9) represents an exciting area of interdisciplinary research, combining elements of microbiology, chemistry, and pharmacology. Its continued study may yield important insights into fungal metabolism while potentially contributing to the development of new therapeutic agents. As research progresses, this compound may emerge as an important example of how natural products can inspire innovative solutions to contemporary health challenges.
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